An In-depth Technical Guide to the Chemical Properties and Structure of 2-(Bromomethyl)-6-fluoronaphthalene
An In-depth Technical Guide to the Chemical Properties and Structure of 2-(Bromomethyl)-6-fluoronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)-6-fluoronaphthalene is a halogenated naphthalene derivative of interest in synthetic organic chemistry and potentially in the development of novel therapeutic agents and functional materials. The presence of both a reactive bromomethyl group and a fluorine atom on the naphthalene scaffold makes it a versatile building block for introducing a fluoronaphthyl moiety into larger molecules. This guide provides a comprehensive overview of its chemical and structural properties, drawing from available data and contextualizing its potential applications in research and development.
Chemical and Physical Properties
The fundamental physicochemical properties of 2-(Bromomethyl)-6-fluoronaphthalene are summarized in the table below. These characteristics are essential for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 581-72-6 | [1] |
| Molecular Formula | C₁₁H₈BrF | [1] |
| Molecular Weight | 239.08 g/mol | [1] |
| Melting Point | 53 °C | [1] |
| Boiling Point | 125-130 °C (at 2 Torr) | [1] |
| Density (Predicted) | 1.520 ± 0.06 g/cm³ | [1] |
Chemical Structure
The structural details of 2-(Bromomethyl)-6-fluoronaphthalene are fundamental to understanding its reactivity and interactions with other molecules.
| Identifier | Value |
| IUPAC Name | 2-(Bromomethyl)-6-fluoronaphthalene |
| SMILES | C1=CC2=C(C=C(C=C2)F)C=C1CBr |
| InChI | InChI=1S/C11H8BrF/c12-7-8-4-5-10-6-9(13)2-1-3-11(10)8/h1-6H,7H2 |
Synthesis
A proposed synthetic workflow is illustrated below:
Caption: Proposed synthetic route to 2-(Bromomethyl)-6-fluoronaphthalene.
Experimental Protocol (Hypothetical):
A typical procedure for such a transformation would involve dissolving 6-fluoro-2-methylnaphthalene in a suitable solvent like carbon tetrachloride. To this solution, N-bromosuccinimide (NBS) and a radical initiator, such as azobisisobutyronitrile (AIBN), would be added. The reaction mixture would then be heated under reflux until the starting material is consumed, as monitored by techniques like thin-layer chromatography (TLC). After cooling, the succinimide byproduct would be filtered off, and the solvent removed under reduced pressure. The resulting crude product, 2-(Bromomethyl)-6-fluoronaphthalene, would then be purified by recrystallization or column chromatography.
Spectroscopic Data
Detailed spectroscopic data for 2-(Bromomethyl)-6-fluoronaphthalene are not publicly available. However, the spectra of the closely related analog, 2-(bromomethyl)naphthalene, can provide a useful reference for what to expect.
Analog Compound: 2-(Bromomethyl)naphthalene (CAS: 939-26-4)
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¹H NMR: The proton NMR spectrum would be expected to show a characteristic singlet for the two protons of the bromomethyl group (CH₂Br), typically in the region of 4.5-5.0 ppm. The aromatic protons would appear as a series of multiplets in the range of 7.4-8.0 ppm.
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¹³C NMR: The carbon NMR would show a signal for the bromomethyl carbon at around 33 ppm. The aromatic carbons would resonate in the region of 125-135 ppm.[2]
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Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak corresponding to the mass of the molecule. A characteristic isotopic pattern for bromine (approximately 1:1 ratio for M and M+2) would be expected.[3]
It is crucial for researchers to perform their own spectral analysis to confirm the identity and purity of any synthesized or acquired 2-(Bromomethyl)-6-fluoronaphthalene.
Biological Activity and Applications in Drug Development
There is currently no specific information in the scientific literature regarding the biological activity or signaling pathway involvement of 2-(Bromomethyl)-6-fluoronaphthalene. However, the naphthalene scaffold is a common motif in many biologically active compounds.[4][5] The introduction of a fluorine atom can often enhance metabolic stability and binding affinity of a drug candidate.[6]
A related compound, 2,6-bis(bromomethyl)naphthalene, has been identified as a highly active DNA crosslinking molecule, suggesting that it may have potential as an anticancer agent.[7] This finding indicates that the bromomethyl group on a naphthalene core can be a reactive functional group with biological implications. The reactivity of 2-(Bromomethyl)-6-fluoronaphthalene would likely be similar, making it a candidate for studies involving covalent modification of biological targets.
Given its structure, 2-(Bromomethyl)-6-fluoronaphthalene could serve as a valuable intermediate in medicinal chemistry for the synthesis of novel compounds for screening in various disease areas, including oncology, infectious diseases, and neurology.
Safety and Handling
Potential Hazards:
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Lachrymator: Is a substance that can cause tearing.[9]
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Toxic if inhaled or ingested: May cause severe irritation to the respiratory and digestive tracts.[9]
Recommended Safety Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
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In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9][10]
It is imperative to consult the safety data sheet for a closely related compound and to conduct a thorough risk assessment before handling 2-(Bromomethyl)-6-fluoronaphthalene.
References
- 1. chembk.com [chembk.com]
- 2. 2-(Bromomethyl)naphthalene(939-26-4) 13C NMR [m.chemicalbook.com]
- 3. 2-(Bromomethyl)naphthalene(939-26-4) 1H NMR [m.chemicalbook.com]
- 4. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 5. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unique behavior of 2,6-bis(bromomethyl)naphthalene as a highly active organic DNA crosslinking molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
